molecular formula C11H22ClNO4 B1383984 3-carboxy-N,N-dimethyl-N-(methyl-d3)-2R-(1-oxobutoxy)-1-propanaminium,monochloride CAS No. 1334532-21-6

3-carboxy-N,N-dimethyl-N-(methyl-d3)-2R-(1-oxobutoxy)-1-propanaminium,monochloride

Cat. No. B1383984
M. Wt: 270.77 g/mol
InChI Key: SRYJSBLNSDMCEA-VGBYKQEUSA-N
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Description

The compound “3-carboxy-N,N-dimethyl-N-(methyl-d3)-2R-(1-oxobutoxy)-1-propanaminium, monochloride” is also known as Butyryl-L-carnitine-(N-methyl-d3). It is a deuterated butyrate ester of carnitine, or C4 Carnitine-d3, in which three hydrogens are replaced with deuterium (d3). It is used for the quantification of acylcarnitines by gas chromatography–mass spectrometry (GC-MS) or liquid chromatography tandem mass spectrometry (LC-MS) with isotope labeling strategy .


Molecular Structure Analysis

The molecular formula of this compound is C11H19D3ClNO4. The molecular weight is 270.77 . The exact structure would require more detailed information or a structural diagram, which I currently do not have.


Physical And Chemical Properties Analysis

This compound is an off-white solid. It is soluble in DMF, DMSO, and ethanol .

Scientific Research Applications

References

  • Srinivas, S.R., Prasad, P.D., Umapathy, N.S., et al. Transport of butyryl-L-carnitine, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+. Am. J. Physiol. Gastrointest. Liver Physiol. 293(5), G1046-G1053 (2007)

Future Directions

The future directions of this compound could involve its continued use in research, particularly in the quantification of acylcarnitines. It may also find use in studies investigating metabolic disorders related to fatty acid metabolism, given its structural similarity to L-carnitine .

properties

IUPAC Name

[(2R)-2-butanoyloxy-3-carboxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYJSBLNSDMCEA-VGBYKQEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-carboxy-N,N-dimethyl-N-(methyl-d3)-2R-(1-oxobutoxy)-1-propanaminium,monochloride

CAS RN

1334532-21-6
Record name 1-Propanaminium, 3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(1-oxobutoxy)-, chloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334532-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-carboxy-N,N-dimethyl-N-(methyl-d3)-2R-(1-oxobutoxy)-1-propanaminium,monochloride
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3-carboxy-N,N-dimethyl-N-(methyl-d3)-2R-(1-oxobutoxy)-1-propanaminium,monochloride
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3-carboxy-N,N-dimethyl-N-(methyl-d3)-2R-(1-oxobutoxy)-1-propanaminium,monochloride
Reactant of Route 4
3-carboxy-N,N-dimethyl-N-(methyl-d3)-2R-(1-oxobutoxy)-1-propanaminium,monochloride
Reactant of Route 5
3-carboxy-N,N-dimethyl-N-(methyl-d3)-2R-(1-oxobutoxy)-1-propanaminium,monochloride
Reactant of Route 6
3-carboxy-N,N-dimethyl-N-(methyl-d3)-2R-(1-oxobutoxy)-1-propanaminium,monochloride

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